molecular formula C9H8ClNO3 B2526162 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid CAS No. 1509078-81-2

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid

Cat. No.: B2526162
CAS No.: 1509078-81-2
M. Wt: 213.62
InChI Key: XWNVQOCGMYZCKS-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrano[4,3-b]pyridine family This compound is characterized by a fused ring system containing both pyridine and pyran rings, with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and solvents that facilitate the desired transformations while minimizing by-products is also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents at the 2-position, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
  • 2-Chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde

Uniqueness

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-8-6(9(12)13)3-5-4-14-2-1-7(5)11-8/h3H,1-2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNVQOCGMYZCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=C(N=C21)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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